molecular formula C6H9N3O2S B12281768 N-Methyl-N-(pyridin-3-yl)aminosulfonamide

N-Methyl-N-(pyridin-3-yl)aminosulfonamide

Cat. No.: B12281768
M. Wt: 187.22 g/mol
InChI Key: CMGFJJRRZMXOIR-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyridin-3-yl)aminosulfonamide (CAS 1565115-85-6) is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol . As a sulfonamide derivative featuring a pyridinyl ring, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. Its molecular structure, characterized by the sulfonamide functional group linked to a N-methylpyridin-3-ylamine moiety, makes it a potential intermediate for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and investigational bioactive agents . Researchers can utilize this compound in exploring structure-activity relationships or as a precursor in synthetic pathways. The product is supplied with a stated purity of 95% . It is essential to handle this material with appropriate safety precautions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

3-[methyl(sulfamoyl)amino]pyridine

InChI

InChI=1S/C6H9N3O2S/c1-9(12(7,10)11)6-3-2-4-8-5-6/h2-5H,1H3,(H2,7,10,11)

InChI Key

CMGFJJRRZMXOIR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CN=CC=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Direct Sulfonylation Method

The most widely reported synthesis involves the reaction of methylamine with 3-pyridinesulfonyl chloride under controlled conditions. This method proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride.

Reaction Scheme:
$$
\text{CH}3\text{NH}2 + \text{C}5\text{H}4\text{NSO}2\text{Cl} \rightarrow \text{CH}3\text{N(SO}2\text{C}5\text{H}_4\text{N)} + \text{HCl}
$$

Experimental Protocol:

  • Reactants: Methylamine (2 equivalents) and 3-pyridinesulfonyl chloride (1 equivalent) are dissolved in anhydrous dichloromethane.
  • Conditions: The reaction is conducted at 0–5°C under nitrogen atmosphere to minimize side reactions.
  • Workup: After 72 hours, the mixture is washed with dilute hydrochloric acid to remove unreacted methylamine, followed by brine to eliminate residual chloride ions.
  • Purification: The crude product is recrystallized from ethanol to yield white crystals (purity >95%, isolated yield: 68–72%).

Key Observations:

  • Lower temperatures (0–5°C) suppress the formation of bis-sulfonylated byproducts.
  • Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.

Alternative Synthesis via Intermediate Protection-Deprotection Strategies

Tosyl Chloride-Mediated Protection

A modified approach involves protecting the amine group before sulfonylation. For example, 2,3-diaminopyridine can be reacted with tosyl chloride (4-methylbenzenesulfonyl chloride) to form a protected intermediate, which is subsequently deprotected to yield the target compound.

Reaction Steps:

  • Protection:
    $$
    \text{C}5\text{H}5\text{N}2 + 2 \text{TsCl} \rightarrow \text{C}{19}\text{H}{19}\text{N}3\text{O}4\text{S}2 + 2 \text{HCl}
    $$
    • Conditions: Dichloromethane-pyridine solvent, 24 hours at 40°C.
    • Yield: 68% after recrystallization from ethanol.
  • Deprotection:
    Acidic hydrolysis with trifluoroacetic acid removes the tosyl groups, yielding N-methyl-N-(pyridin-3-yl)aminosulfonamide.

Advantages:

  • Tosyl groups enhance solubility during intermediate purification.
  • Reduces side reactions compared to direct sulfonylation.

Flow Synthesis for Scalable Production

Continuous-Flow Reactor Applications

Recent advancements utilize flow chemistry to improve reaction efficiency and scalability. A two-step flow synthesis method was reported for related sulfonamides, involving:

  • Step 1: Formation of a sulfonamide intermediate in a packed-bed reactor using QP-SA resin.
  • Step 2: Nucleophilic substitution with methylamine under controlled pressure (100 psi) and temperature.

Key Parameters:

  • Residence Time: 30 minutes per step.
  • Yield: 55% with >95% purity.
  • Byproducts: Sodium formate and water, which are environmentally benign.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Scalability
Direct Sulfonylation 0–5°C, 72 hours 68–72% >95% Moderate
Tosyl Protection 40°C, 24 hours 68% 90–95% High
Flow Synthesis 100 psi, 30 minutes 55% >95% High

Critical Insights:

  • Direct Sulfonylation offers simplicity but requires stringent temperature control.
  • Flow Synthesis enables rapid production but necessitates specialized equipment.
  • Tosyl Protection balances yield and practicality for lab-scale synthesis.

Mechanistic Considerations and Side Reactions

Competing Pathways in Sulfonylation

The primary side reaction involves over-sulfonylation, where excess sulfonyl chloride reacts with the product to form bis-sulfonamides. This is mitigated by:

  • Using methylamine in excess (2:1 ratio).
  • Gradual addition of sulfonyl chloride to the reaction mixture.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the sulfonamide bond may hydrolyze to regenerate the amine and sulfonic acid. Stabilizing agents like triethylamine are often added to neutralize HCl byproducts.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pyridin-3-yl)aminosulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide group.

    Substitution: The pyridin-3-yl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Various substituted pyridin-3-yl derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-Methyl-N-(pyridin-3-yl)aminosulfonamide exhibits significant biological activities that make it a candidate for drug development:

  • Antibacterial Properties : Compounds containing sulfonamide groups are well-known for their antibacterial effects. This compound may demonstrate similar properties, potentially leading to the development of new antibiotics .
  • Anticancer Activity : The compound's structural features suggest it could have anticancer properties. Research into sulfonamides has shown that they can inhibit various cancer cell lines, making this compound a subject of interest for anticancer drug development .
  • Antiviral Potential : There is emerging evidence suggesting that derivatives of compounds similar to this compound may act as inhibitors against viral proteins, such as those involved in the replication of Zika virus . This highlights the need for further investigation into its antiviral capabilities.

Agricultural Chemicals

The compound may also find applications in agricultural chemistry due to its potential antimicrobial properties. Research indicates that sulfonamides can be effective against plant pathogens, suggesting that this compound could be developed as a pesticide or fungicide.

Material Science

In material science, compounds with sulfonamide groups are being explored for their ability to form coordination complexes with metals. This property can be utilized in developing new materials with specific electronic or optical properties .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Properties
N-Methyl-N-(pyridin-2-yl)aminosulfonamideSimilar structure with different pyridine positionPotentially different biological activity
N,N-Dimethyl-pyridin-3-sulfonamideDimethyl substitution on nitrogenEnhanced lipophilicity; altered pharmacokinetics
4-PyridylsulfonamideSulfonamide group on a pyridine ringKnown antibacterial properties; used in pharmaceuticals

This table illustrates how variations in structure influence biological activity and application potential.

Case Studies and Research Findings

Several studies have investigated the biological activities and potential applications of this compound and related compounds:

  • Antimicrobial Evaluation : A study focusing on sulfonamides demonstrated their effectiveness against various bacterial strains, indicating that this compound could exhibit similar antimicrobial efficacy .
  • Molecular Docking Studies : Molecular docking simulations have been employed to assess the binding affinity of this compound and its derivatives with viral proteins, providing insights into their potential as antiviral agents . These studies are crucial for advancing the development of therapeutic agents targeting viral infections.
  • In Vitro Anticancer Activity : Research has shown that derivatives of sulfonamides can inhibit cancer cell proliferation. Investigations into this compound may reveal its efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyridin-3-yl)aminosulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the signaling pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between N-Methyl-N-(pyridin-3-yl)aminosulfonamide and analogous compounds:

Compound Name Key Structural Features Functional Impact Reference
This compound Pyridine ring + methyl-sulfonamide group Base structure; moderate polarity, potential for target binding -
5-Chloro-N-ethyl-N-methyl-4-(methylamino)-3-pyridinesulfonamide Chlorine atom at C5, ethyl and methylamino groups Enhanced electron-withdrawing effects; altered binding affinity
2-(N-methylpyridine-3-sulfonamido)acetic acid Acetic acid moiety attached to sulfonamide Increased hydrophilicity; improved solubility
PF-562271 (N-Methyl-N-[3-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-trifluoromethylpyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide) Trifluoromethyl, pyrimidine, and indole groups High target specificity (e.g., kinase inhibition); complex pharmacokinetics
N-(3-aminopropyl)-3-methylpiperidine-1-sulfonamide Piperidine ring + aminopropyl chain Increased basicity; altered interaction with charged targets

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) enhance reactivity but may reduce metabolic stability.
  • Hydrophilic groups (e.g., acetic acid in ) improve solubility but could limit membrane permeability.
  • Complex heterocycles (e.g., in ) increase target affinity but complicate synthesis and cost.

Comparison of Methods :

  • Compound 6–32 (): Synthesized via 4-phenyl piperazine introduction, highlighting modularity for diversification.
  • PF-562271 (): Requires multi-step synthesis due to complex substituents, increasing time and cost.

Physical and Chemical Properties

Property This compound (Predicted) 5-Chloro Analog () Acetic Acid Derivative () Piperidine Derivative ()
Molecular Weight ~200–220 g/mol 289.75 g/mol 230.24 g/mol 235.35 g/mol
Density ~1.2 g/cm³ Not reported Not reported 1.199 g/cm³ (predicted)
Solubility Moderate (polar aprotic solvents) Low (chlorine reduces polarity) High (due to carboxylic acid) Moderate (piperidine enhances basicity)

Notes:

  • The acetic acid derivative () has superior aqueous solubility (logP ~0.5) compared to the target compound (logP ~1.5–2.0).
  • Chlorine substitution () increases molecular weight and may reduce bioavailability.

Hypothesized Activity :

  • The target compound’s methyl-sulfonamide group may favor interactions with hydrophobic pockets, while the pyridine nitrogen could engage in hydrogen bonding (similar to ).

Biological Activity

N-Methyl-N-(pyridin-3-yl)aminosulfonamide, an organic compound with the formula C₈H₉N₃O₂S, features a sulfonamide group attached to a pyridine ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Sulfonamide Functional Group : Enhances reactivity and interaction with biological targets.
  • Pyridine Ring : Contributes to the compound's pharmacological properties.

The presence of these functional groups suggests that this compound may exhibit various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Compounds containing sulfonamide groups are often investigated for their antimicrobial properties . This compound may demonstrate efficacy against various bacterial strains, as indicated by preliminary studies that highlight the significance of the sulfonamide moiety in inhibiting bacterial growth.

Microorganism Inhibition Method Results
Mycobacterium tuberculosisMIC DeterminationNo growth at specific concentrations after 21 days
Staphylococcus aureusZone of Inhibition TestSignificant inhibition observed

Anticancer Activity

Recent studies have explored the potential of similar compounds as anticancer agents . For instance, derivatives with similar structural features have shown promising results in inhibiting cancer cell proliferation. The biological evaluation of these compounds typically involves:

  • Cell Viability Assays : Assessing the cytotoxicity against various cancer cell lines.
  • Mechanistic Studies : Investigating pathways affected by the compound, such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized a series of thiosemicarbazide derivatives, including those related to this compound, and evaluated their antimicrobial activity against Mycobacterium strains. The minimum inhibitory concentration (MIC) was determined, showcasing effective inhibition at specific doses .
  • Structure-Activity Relationship (SAR) : Research on pyridine derivatives has illustrated how modifications in structure influence biological activity. For example, varying the position of substituents on the pyridine ring can alter the compound's potency against specific targets .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, including kinases involved in cancer progression. These studies help elucidate potential mechanisms of action and guide further development .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Characteristics Unique Properties
N-Methyl-N-(pyridin-2-yl)aminosulfonamideSimilar structure with different pyridine positionPotentially different biological activity
N,N-Dimethyl-pyridin-3-sulfonamideDimethyl substitution on nitrogenEnhanced lipophilicity; altered pharmacokinetics
4-PyridylsulfonamideSulfonamide group on a pyridine ringKnown antibacterial properties; used in pharmaceuticals

This comparison highlights how variations in structure can significantly influence biological activity and therapeutic potential.

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